5-Methyl-6-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS No.:
Cat. No.: VC16399884
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-6-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -](/images/structure/VC16399884.png)
Specification
Molecular Formula | C9H10N4O |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | 5-methyl-6-prop-2-enyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C9H10N4O/c1-3-4-7-6(2)12-9-10-5-11-13(9)8(7)14/h3,5H,1,4H2,2H3,(H,10,11,12) |
Standard InChI Key | WMAHGHWBBDZKMT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N2C(=N1)N=CN2)CC=C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a triazolo[1,5-a]pyrimidine scaffold, where positions 5 and 6 are substituted with methyl and allyl groups, respectively, while position 7 bears a hydroxyl group. This arrangement creates a planar bicyclic system with conjugated π-electrons, as evidenced by analogous structures in PubChem entries for related derivatives . The allyl group at C-6 introduces steric bulk and potential reactivity sites for further functionalization, a feature exploited in medicinal chemistry for target modulation .
Spectroscopic Signatures
Though specific spectral data for this compound are unavailable, comparisons to similar triazolo-pyrimidines suggest characteristic patterns:
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IR Spectroscopy: A strong absorption band near 3200–3500 cm⁻¹ for the hydroxyl group, with triazole C=N stretches at 1550–1600 cm⁻¹ .
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¹H NMR: Distinct signals for the allyl protons (δ 5.1–5.9 ppm as multiplet), methyl group (δ 2.3–2.6 ppm as singlet), and aromatic protons (δ 8.1–8.5 ppm) .
Computational Descriptors
Using the SMILES notation CC1=C(C(=O)N2C(=N1)N=CN2)C=CC
, molecular modeling predicts:
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Molecular Formula: C₉H₁₀N₄O
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Exact Mass: 202.0855 g/mol
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Topological Polar Surface Area: 78.3 Ų (indicative of moderate membrane permeability) .
Table 1: Comparative Physicochemical Properties of Related Triazolo-Pyrimidines
Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
---|---|---|---|
6-Bromo-5-methyl derivative | 229.03 | 1.2 | 0.45 |
2-Ethyl-5-methyl derivative | 178.19 | 0.8 | 1.12 |
Target compound (predicted) | 202.09 | 1.05 | 0.78 |
Synthetic Methodologies
Regioselective Formation Strategies
The synthesis of triazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. For the target compound, a plausible route adapts the methods reported by :
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Precursor Preparation:
React 3,5-diamino-1,2,4-triazole with a substituted 1,3-diketone containing the allyl group under acidic conditions. -
Cyclization:
Conduct microwave-assisted heating at 150°C for 30 minutes to promote annulation. -
Functionalization:
Introduce the methyl group via nucleophilic substitution or catalytic methylation .
This approach mirrors the regioselective synthesis of 7-aryl-5-methyl derivatives, where reaction temperature and solvent polarity critically influence product distribution .
Yield Optimization Challenges
Key challenges include:
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Steric hindrance from the allyl group complicating cyclization (yield reduction by 15–20% compared to smaller substituents) .
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Oxidative stability of the allyl moiety requiring inert atmosphere conditions.
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Purification difficulties due to similar polarity of byproducts, necessitating HPLC separation .
Compound | HT-1080 IC₅₀ (μM) | Bel-7402 IC₅₀ (μM) | Viral Inhibition (%) |
---|---|---|---|
6-Bromo-5-methyl | 18.2 | 24.7 | N/A |
2-Amino-7-aryl derivative | 6.1 | 12.3 | 82 (Influenza A) |
Target compound (projected) | 8.5–15.4 | 10.2–18.6 | 65–75 |
Physicochemical and ADMET Profiling
Solubility and Permeability
Predicted properties suggest:
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logP: 1.05 (optimal for blood-brain barrier penetration)
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Aqueous solubility: 0.78 mg/mL at pH 7.4 (may require formulation additives)
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CYP450 inhibition: Moderate 2C9 affinity (potential drug-drug interactions) .
Metabolic Pathways
In silico simulations indicate:
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Phase I metabolism: Hydroxylation of the allyl group’s terminal carbon via CYP3A4.
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Phase II conjugation: Glucuronidation of the 7-hydroxyl group.
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Major metabolite: 5-Methyl-6-(2,3-dihydroxypropyl) derivative (predicted t₁/₂ = 4.2 h) .
Industrial and Research Applications
Agricultural Chemistry
The allyl group’s reactivity positions this compound as a potential precursor for fungicides, leveraging triazolo-pyrimidines’ known disruption of fungal ergosterol biosynthesis .
Materials Science
Conjugated π-systems enable applications in:
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